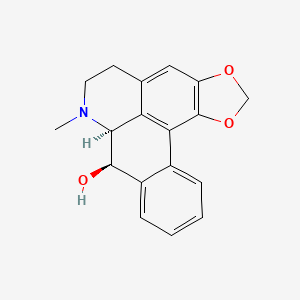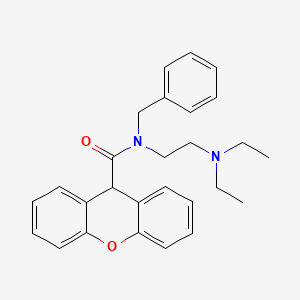
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: Benzylated xanthene derivative and 2-diethylaminoethyl chloride
Product: N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride. The resulting xanthene derivative is then subjected to further functionalization to introduce the benzyl and diethylaminoethyl groups.
-
Step 1: Synthesis of Xanthene Core
Reactants: Resorcinol and phthalic anhydride
Conditions: Acidic medium, elevated temperature
Product: Xanthene derivative
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and diethylaminoethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, elevated temperature
Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature
Substitution: Benzyl chloride, basic medium, room temperature
Major Products
Oxidation: Oxidized derivatives of the xanthene core
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-(2-dimethylaminoethyl)-acetamide: Similar structure but with a dimethylaminoethyl group instead of a diethylaminoethyl group.
2-(N-benzyl-N-(2-diethylaminoethyl)-amino)-6’-chloro-ortho-acetotoluidide: Contains a chloro group and an ortho-acetotoluidide moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzo[d]thiazol-2-yl group and a piperidin-1-yl moiety.
Propriétés
Numéro CAS |
6325-89-9 |
|---|---|
Formule moléculaire |
C27H30N2O2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-benzyl-N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H30N2O2/c1-3-28(4-2)18-19-29(20-21-12-6-5-7-13-21)27(30)26-22-14-8-10-16-24(22)31-25-17-11-9-15-23(25)26/h5-17,26H,3-4,18-20H2,1-2H3 |
Clé InChI |
PJYGEANQOSQVPD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CC1=CC=CC=C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
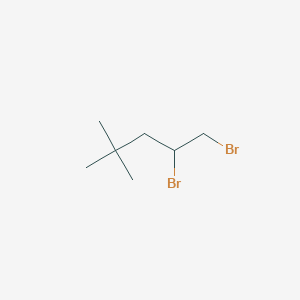
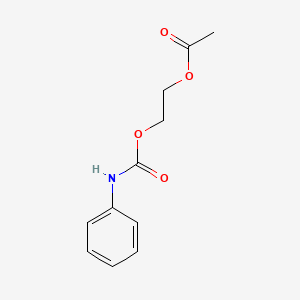
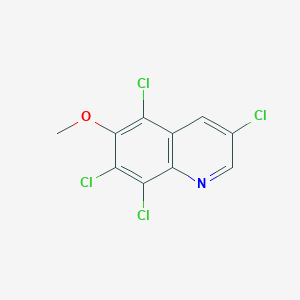
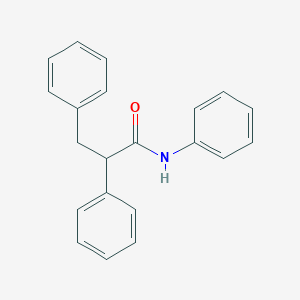
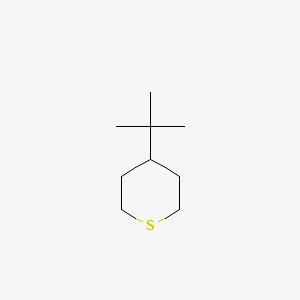
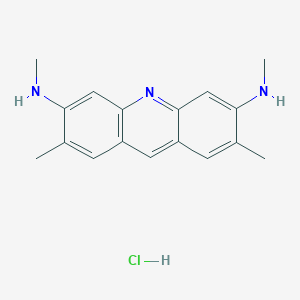

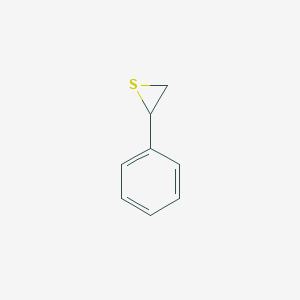
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
